molecular formula C10H17BrO2 B14341775 2-Bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate CAS No. 96155-25-8

2-Bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate

Cat. No.: B14341775
CAS No.: 96155-25-8
M. Wt: 249.14 g/mol
InChI Key: ACYPOTWTTOYUJY-UHFFFAOYSA-N
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Description

2-Bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C10H17BrO2. It is a derivative of cyclopropane, characterized by the presence of a bromoethyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with bromoethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with bromoethanol to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted ethyl esters.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate
  • Cyanomethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate

Uniqueness

2-Bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. Its bromoethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

96155-25-8

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

2-bromoethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H17BrO2/c1-9(2)7(10(9,3)4)8(12)13-6-5-11/h7H,5-6H2,1-4H3

InChI Key

ACYPOTWTTOYUJY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)OCCBr)C

Origin of Product

United States

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